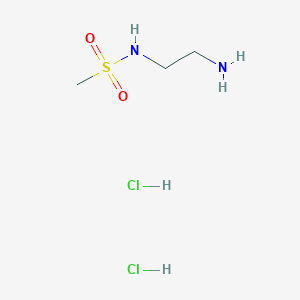![molecular formula C22H25N5O B8404787 1H-Imidazole-2-carboxamide, 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-(4-piperidinyl)phenyl]-](/img/structure/B8404787.png)
1H-Imidazole-2-carboxamide, 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-(4-piperidinyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-2-carboxamide, 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-(4-piperidinyl)phenyl]- is a complex organic compound that belongs to the class of imidazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-carboxamide, 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-(4-piperidinyl)phenyl]- typically involves multi-step organic reactions. The starting materials may include cyclohexene, piperidine, and imidazole derivatives. Common synthetic routes may involve:
Cyclization reactions: to form the imidazole ring.
Substitution reactions: to introduce the cyano and carboxamide groups.
Catalytic hydrogenation: to modify the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including:
Batch reactors: for controlled reaction conditions.
Continuous flow reactors: for efficient and scalable production.
Purification methods: such as crystallization and chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Imidazole-2-carboxamide, 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-(4-piperidinyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Imidazole-2-carboxamide, 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-(4-piperidinyl)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Bind to active sites: of enzymes, inhibiting their activity.
Interact with receptors: , modulating signal transduction pathways.
Affect cellular processes: such as apoptosis or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Imidazole-2-carboxamide, 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-(4-piperidinyl)phenyl]-: shares structural similarities with other imidazole derivatives, such as:
Uniqueness
The uniqueness of 1H-Imidazole-2-carboxamide, 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-(4-piperidinyl)phenyl]- lies in its specific functional groups and their arrangement, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C22H25N5O |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
5-cyano-N-[2-(cyclohexen-1-yl)-4-piperidin-4-ylphenyl]-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C22H25N5O/c23-13-18-14-25-21(26-18)22(28)27-20-7-6-17(15-8-10-24-11-9-15)12-19(20)16-4-2-1-3-5-16/h4,6-7,12,14-15,24H,1-3,5,8-11H2,(H,25,26)(H,27,28) |
InChI-Schlüssel |
XPCQXAQALLRVJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)C2=C(C=CC(=C2)C3CCNCC3)NC(=O)C4=NC=C(N4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Dibenzo[f,h]quinoxaline,1-oxide](/img/structure/B8404760.png)








